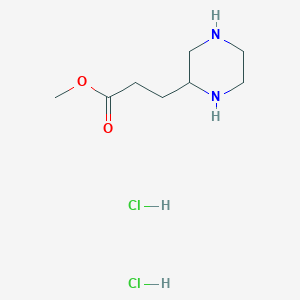

3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride

描述

3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

准备方法

The synthesis of 3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

化学反应分析

3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学研究应用

Pharmaceutical Applications

Antipsychotic Potential

Research indicates that 3-piperazin-2-yl-propionic acid methyl ester dihydrochloride may have antipsychotic properties. Its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for treating mood disorders such as schizophrenia and depression. Studies have shown that compounds with similar structures can modulate these receptors effectively, suggesting a potential therapeutic role for this compound in psychiatric conditions.

Neurotransmitter Modulation

The compound has been studied for its effects on neurotransmitter systems, which are crucial in the treatment of various central nervous system disorders. Its interactions with serotonin and dopamine receptors can influence pathways related to anxiety and mood regulation, making it a candidate for further exploration in pharmacological applications .

Chemical Research Applications

Building Block in Synthesis

In chemical research, this compound serves as an essential building block for synthesizing more complex molecules. Its structural features allow chemists to utilize it in various synthetic pathways to develop new compounds with potential biological activities.

Industrial Production Methods

The compound is also relevant in industrial chemistry, where it can be produced on a larger scale using optimized synthetic routes. The production process typically involves reactions under controlled conditions to maximize yield and purity, making it suitable for commercial applications .

Investigation of Biological Interactions

Studies have shown that this compound interacts with specific biological targets, influencing cellular signaling pathways. This interaction is primarily attributed to the piperazine ring structure, which can modulate the activity of various enzymes and receptors involved in neurotransmission and other biological processes .

Case Studies and Research Findings

| Study/Research | Findings | Implications |

|---|---|---|

| Antipsychotic Activity | Demonstrated potential for modulating serotonin and dopamine receptors | Suggests use in treating schizophrenia and depression |

| Synthesis Methods | Established synthetic routes for industrial production | Facilitates large-scale application in pharmaceuticals |

| Biological Interaction Studies | Showed interaction with neurotransmitter systems | Indicates broader therapeutic applications beyond psychiatry |

作用机制

The mechanism of action of 3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and functions, ultimately resulting in the desired biological or pharmacological effects .

相似化合物的比较

3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride can be compared with other similar compounds, such as:

Piperazine: The parent compound, which has a wide range of biological and pharmaceutical activities.

2-Substituted Piperazines: These compounds have similar structures but different substituents, leading to variations in their biological activities and properties.

Piperazine-Containing Drugs: These include drugs such as trimetazidine, ranolazine, and aripiprazole, which contain the piperazine moiety and are used for various therapeutic purposes.

生物活性

3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride is a piperazine derivative with significant biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₈Cl₂N₂O₂

- CAS Number : 1260644-15-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular processes, leading to pharmacological effects. The compound has been shown to bind to certain receptors, influencing signaling pathways that are critical in disease processes.

Biological Activities

-

Antitumor Activity :

- Research indicates that compounds with piperazine moieties exhibit significant antitumor properties. For instance, studies have demonstrated that modifications on piperazine derivatives can enhance their inhibitory effects on cancer cell proliferation. In particular, piperazine-containing compounds have shown promising results against various cancer cell lines, including leukemia and colon cancer cells .

-

Antimicrobial Properties :

- Piperazine derivatives, including this compound, have exhibited antimicrobial activities against a range of pathogens. The mechanism often involves the inhibition of microbial growth through enzyme modulation.

-

Neuropharmacological Effects :

- Compounds similar to this compound have been explored for their neuropharmacological effects, particularly in the modulation of neurotransmitter systems. This suggests potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antitumor Efficacy :

- A study demonstrated that the introduction of piperazine rings into certain compounds led to improved inhibitory activity against MLL-AF9 transformed leukemia cells, showcasing the potential of piperazine derivatives in cancer therapy . The IC50 values for these compounds ranged from 14 nM to 15 nM, indicating potent activity.

-

Mechanistic Insights :

- The binding interactions between this compound and target proteins have been elucidated through docking studies, revealing critical hydrogen bonding interactions that stabilize the compound within active sites . Such insights are essential for understanding how structural modifications can enhance biological activity.

-

Selectivity and Specificity :

- Research has highlighted the selectivity of piperazine derivatives for cancerous cells over normal cells, suggesting a therapeutic window that could minimize side effects during treatment . For instance, specific compounds demonstrated an IC50 as low as 0.12 mg/mL against HCT-116 colon cancer cells while showing minimal effects on non-cancerous HEK-293 cells.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-piperazin-2-yl-propionic acid methyl ester dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of piperazine derivatives followed by esterification and hydrochlorination. Key parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps), solvent selection (e.g., dichloromethane for anhydrous conditions), and stoichiometric ratios of reagents like coupling agents. Optimization may require DOE (Design of Experiments) approaches to balance yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% is typical for research-grade material).

- NMR (¹H/¹³C in DMSO-d₆ or CDCl₃) to confirm the ester group (δ ~3.6 ppm for methyl ester) and piperazine ring protons (δ ~2.5–3.2 ppm).

- Mass spectrometry (ESI+) for molecular ion verification (e.g., [M+H]+ at m/z ~275).

- Elemental analysis to validate dihydrochloride stoichiometry .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the dihydrochloride salt form. Test solubility in buffers (pH 4–7) for biological assays.

- Stability : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation .

Advanced Research Questions

Q. How can researchers address challenges related to hygroscopicity during handling and storage?

- Methodological Answer : Use inert-atmosphere gloveboxes for weighing and aliquoting. Pre-dry solvents (e.g., molecular sieves in DMSO) and employ lyophilization for long-term storage. Monitor water content via Karl Fischer titration .

Q. What strategies are effective for resolving contradictions in impurity profiling during synthesis?

- Methodological Answer :

- Impurity Identification : Use LC-MS/MS to detect by-products (e.g., unreacted piperazine intermediates or ester hydrolysis products).

- Process Refinement : Introduce scavenger resins to trap excess reagents or optimize quenching steps (e.g., aqueous NaHCO₃ wash to remove acidic impurities).

- Chromatographic Resolution : Employ orthogonal methods like ion-pair HPLC or HILIC for polar impurities .

Q. How should spectral data discrepancies (e.g., NMR splitting patterns) be interpreted for structural confirmation?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers in piperazine rings causing signal broadening; use elevated-temperature NMR (e.g., 50°C in DMSO-d₆).

- Salt Effects : Compare free base and hydrochloride forms to distinguish protonation-induced shifts.

- 2D Techniques : Utilize HSQC and COSY to resolve overlapping proton environments .

Q. What experimental frameworks are recommended for studying this compound’s biological activity in vitro?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists for GPCR targets) with controls for non-specific binding.

- Cellular Uptake Studies : Employ fluorescent analogs or LC-MS quantification in cell lysates.

- Buffer Compatibility : Pre-test solubility in assay buffers (e.g., HBSS with 0.1% BSA) to avoid precipitation .

Q. How can mechanistic studies (e.g., metabolic pathways or toxicity) be designed to align with theoretical frameworks?

- Methodological Answer :

- In Silico Modeling : Use docking software (AutoDock Vina) to predict interactions with cytochrome P450 enzymes.

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs for mass balance studies in hepatocyte models.

- Omics Integration : Pair metabolomics (LC-HRMS) with transcriptomics to map pathway perturbations .

属性

IUPAC Name |

methyl 3-piperazin-2-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)3-2-7-6-9-4-5-10-7;;/h7,9-10H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYDJZNXQRIOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。